Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a bromine atom and an ethyl ester group The compound also contains an isoindoline-1,3-dione moiety, which is known for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of a thiophene derivative followed by esterification and subsequent coupling with an isoindoline-1,3-dione derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the isoindoline-1,3-dione moiety can undergo reduction to form corresponding amines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The isoindoline-1,3-dione moiety is known to interact with various biological targets, potentially leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Similar in structure but contains a pyrazole ring instead of a thiophene ring.
3-Ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindolin-2-yl)ethoxy]methyl-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate: Contains a dihydropyridine ring and is used as an impurity standard in pharmaceutical analysis.
Uniqueness
Ethyl 5-bromo-2-(1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate is unique due to its combination of a brominated thiophene ring and an isoindoline-1,3-dione moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 5-bromo-2-(1,3-dioxoisoindol-2-yl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO4S/c1-2-21-15(20)10-7-11(16)22-14(10)17-12(18)8-5-3-4-6-9(8)13(17)19/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWSDXSCCTYOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)Br)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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